molecular formula C16H21N3O3S B11167872 2,6-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

2,6-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11167872
M. Wt: 335.4 g/mol
InChI Key: IDNZLTDTCGTPMK-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound with a molecular formula of C17H23N3O3S. This compound belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of the thiadiazole ring and the dimethoxybenzamide moiety in its structure suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions, followed by cyclization.

    Coupling with Benzamide: The synthesized thiadiazole derivative is then coupled with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,6-Dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The dimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzamide: Lacks the thiadiazole ring, which may reduce its biological activity.

    N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with different substituents, leading to variations in activity and properties.

    2,6-Dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide: Similar but without the pentan-3-yl group, affecting its hydrophobicity and interaction with biological targets.

Uniqueness

2,6-Dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both the dimethoxybenzamide and the thiadiazole ring, along with the pentan-3-yl group. This combination of structural features may confer enhanced biological activity, specificity, and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

2,6-dimethoxy-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C16H21N3O3S/c1-5-10(6-2)15-18-19-16(23-15)17-14(20)13-11(21-3)8-7-9-12(13)22-4/h7-10H,5-6H2,1-4H3,(H,17,19,20)

InChI Key

IDNZLTDTCGTPMK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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